1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol
Description
1-[(2-Methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol is a cyclopentanol derivative featuring a 2-methyl-substituted benzodiazole moiety attached via a methylene bridge. The compound’s core structure comprises a five-membered cyclopentanol ring with a hydroxyl group at the 1-position, while the benzodiazole substituent introduces aromaticity and nitrogen-based heterocyclic reactivity. The benzodiazole group consists of a fused benzene ring with two nitrogen atoms at the 1- and 3-positions, further substituted by a methyl group at position 2.
Analytical techniques such as NMR, IR, and HRMS (highlighted in , and 6) would likely be employed to confirm its structure and purity.
Properties
IUPAC Name |
1-[(2-methylbenzimidazol-1-yl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-15-12-6-2-3-7-13(12)16(11)10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWVJFRBAHRJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3(CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol typically involves the reaction of 2-methyl-1H-benzimidazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol with structurally related cyclopentanol derivatives and heterocyclic compounds:
¹ Estimated based on structural analysis; experimental validation required.
Structural and Functional Analysis:
- Benzylamino Derivative (C₁₃H₁₉NO): The benzylamino group introduces a primary amine, enhancing nucleophilicity and solubility in polar solvents compared to the aromatic benzodiazole. This compound is primarily used in research, whereas the target compound’s benzodiazole may enable π-π stacking interactions in biological systems .
- Aminobutyl Derivative (C₉H₁₉NO): The linear aminobutyl chain increases hydrophilicity, making it suitable for aqueous-phase reactions.
- Metconazole (C₁₅H₁₆ClN₃O) : The 1,2,4-triazole group provides three nitrogen atoms, enabling hydrogen bonding and metal coordination. This contrasts with the benzodiazole’s two nitrogen atoms, which may limit chelation but enhance planar aromatic binding .
- Telmisartan (C₃₃H₃₀N₄O₂) : Despite structural complexity, its benzodiazole moieties demonstrate the pharmacophoric utility of such groups in targeting enzymes (e.g., angiotensin II receptors). The target compound’s simpler structure could serve as a scaffold for analogous bioactive molecules .
- Methylclonazepam (C₁₆H₁₂ClN₃O₃) : As a benzodiazepine, it highlights the importance of nitrogen-rich heterocycles in CNS drugs. The benzodiazole in the target compound differs in ring saturation and substitution, suggesting divergent biological targets .
Physicochemical Properties:
- The benzodiazole group in the target compound likely reduces water solubility compared to aminobutyl or benzylamino derivatives but improves lipid membrane permeability.
Biological Activity
1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Benzodiazoles, the structural component of this compound, are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
Research indicates that compounds containing the benzodiazole moiety often exhibit interactions with various biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Benzodiazoles can inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Gene Expression : These compounds may influence the expression of genes associated with cell cycle regulation and apoptosis.
Anticancer Activity
Several studies have reported on the anticancer properties of benzodiazole derivatives. For instance, a study demonstrated that compounds similar to this compound can induce apoptosis in cancer cells by activating pathways related to oxidative stress and mitochondrial dysfunction .
Anti-inflammatory Effects
Benzodiazoles have been shown to suppress inflammatory responses by inhibiting NF-kappa-B activation and modulating cytokine production. This suggests that this compound may also possess anti-inflammatory properties .
Case Study 1: Cancer Cell Lines
A recent study evaluated the effects of a series of benzodiazole derivatives on various cancer cell lines. The results indicated significant cytotoxicity against hepatocellular carcinoma cells, with mechanisms involving mitochondrial pathways leading to cell death .
Case Study 2: In Vivo Models
In vivo studies using animal models demonstrated that benzodiazole derivatives could reduce tumor size and inhibit metastasis. These effects were attributed to the compounds' ability to induce apoptosis in tumor cells while sparing normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
